molecular formula C8H14O2 B1583805 6-Methyl-2,4-heptanedione CAS No. 3002-23-1

6-Methyl-2,4-heptanedione

Cat. No. B1583805
CAS RN: 3002-23-1
M. Wt: 142.2 g/mol
InChI Key: IGMOYJSFRIASIE-UHFFFAOYSA-N
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Description

6-Methyl-2,4-heptanedione is a clear colorless to pale yellow liquid . It is used as a multipurpose intermediate and is an important raw material and intermediate used in organic synthesis and the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of 6-Methyl-2,4-heptanedione is C8H14O2 . It contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 aliphatic ketones .


Chemical Reactions Analysis

6-Methyl-2,4-heptanedione is involved in various chemical reactions. For example, it participates in the cyclocondensation and deacetylation of dibromo (phenylsulfonyl)propene derivatives for the synthesis of disubstituted furans . It is also used in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ .


Physical And Chemical Properties Analysis

6-Methyl-2,4-heptanedione is a clear colorless to faint yellow liquid with a density of 0.92 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Kinetics and Mechanism Studies

  • Kinetics of Iron(III) Reactions : A study by Hernando, Montero, and Blanco (1990) explored the kinetics of iron(III) reacting with 6-methyl-2,4-heptanedione. The research involved spectrophotometrically studying the formation of monocomplexes in aqueous solutions, providing insights into the reaction mechanisms and kinetic constants (Hernando, Montero, & Blanco, 1990).

Antiviral Research

  • Antiviral Activity Studies : Diana et al. (1977) discovered that a derivative of 6-methyl-2,4-heptanedione exhibited inhibitory effects against equine rhinovirus, leading to a structure-activity study to determine optimal activity against RNA and DNA viruses (Diana et al., 1977).

Neurotoxicity and Metabolism

  • Neurotoxicity and Metabolic Study : Katz, O’Donoghue, Divincenzo, and Terhaar (1980) conducted a study on the neurotoxicity and metabolism of related ketones, which sheds light on the metabolic pathways and toxicological aspects of compounds similar to 6-methyl-2,4-heptanedione (Katz et al., 1980).

Chemical Synthesis and Analysis

  • Optical Purity and Synthesis : Sugimura, Yoshikawa, Yoneda, and Tai (1990) achieved the preparation of optically pure derivatives of 6-methyl-2,4-heptanedione, contributing to the field of stereochemistry and chiral auxiliary development (Sugimura et al., 1990).

Chemical Vapor Deposition

  • Metalorganic Chemical Vapor Deposition : Gardiner, Brown, Kirlin, and Rheingold (1991) investigated the use of derivatives of 6-methyl-2,4-heptanedione in metalorganic chemical vapor deposition, contributing to the development of techniques for creating thin films in materials science (Gardiner et al., 1991).

Molecular Structure Investigations

  • Molecular Structure Analysis : Casellato, Fregona, and Graziani (1997) detailed the crystal structure of a complex involving 6-methyl-2,4-heptanedione, offering valuable insights into molecular architecture and interactions (Casellato, Fregona, & Graziani, 1997).

Safety And Hazards

6-Methyl-2,4-heptanedione is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-methylheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOYJSFRIASIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062768
Record name 2,4-Heptanedione, 6-methyl-
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Molecular Weight

142.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 6-Methyl-2,4-heptanedione
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Product Name

6-Methyl-2,4-heptanedione

CAS RN

3002-23-1
Record name 6-Methyl-2,4-heptanedione
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 6-Methyl-2,4-heptanedione
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 6-methylheptane-2,4-dione
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Record name 2,4-HEPTANEDIONE, 6-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
JM Hernando, O Montero… - Collection of Czechoslovak …, 1990 - cccc.uochb.cas.cz
The kinetics of the reactions of iron(III) with 6-methyl-2,4-heptanedione and 3,5-heptanedione to form the corresponding monocomplexes have been studied spectrophotometrically in …
Number of citations: 1 cccc.uochb.cas.cz
GWJ Heunnen, M Numan, C Tsiamis… - … für anorganische und …, 1995 - Wiley Online Library
The solvatochromic compound [Cu(tfmh)Me 4 en]ClO 4 (tfmh − denotes the anion of 1,1,1‐trifluoro‐6‐methyl‐2,4‐heptanedione) was prepared and its structure has been determined …
Number of citations: 1 onlinelibrary.wiley.com
SN Misra - 1981 - nopr.niscpr.res.in
Anhydrous chelates of Pr (III), Nd (III) and Sm (IIl) with ffuoro (3-diketones (trifluoro-2, 4-hexanedione, trifluoro-5-methyl-2, 4-hexanedione, trifluoro-6-methyl-2, 4-hept anedione, trifluoro-…
Number of citations: 3 nopr.niscpr.res.in
P Sanz, IC Flores, T Soriano, G Repetto, M Repetto - Toxicology in vitro, 1995 - Elsevier
Organic solvents that are metabolically transformable into γ-diketones produce central- peripheral distal axonopathy. One of the mechanisms proposed to explain the development of …
Number of citations: 14 www.sciencedirect.com
C Geithe, F Noe, J Kreissl, D Krautwurst - Chemical senses, 2017 - academic.oup.com
Key food odorants are the most relevant determinants by which we detect, recognize, and hedonically evaluate the aroma of foods and beverages. Odorants are detected by our …
Number of citations: 52 academic.oup.com
CE Garner, S Smith, B de Lacy Costello… - The FASEB …, 2007 - Wiley Online Library
Little is known about the volatile organic compounds (VOCs) in feces and their potential health consequences. Patients and healthcare professionals have observed that feces often …
Number of citations: 449 faseb.onlinelibrary.wiley.com
D Mijin, MM Misic-Vukovic - 1998 - nopr.niscpr.res.in
Lipases from Candida cylindracea and hog pancreas have been used to study the reaction kinetics of enzyme catalysed synthesis of substituted 3-cyano-2-pyridones by cyclization of 1, …
Number of citations: 15 nopr.niscpr.res.in
K Sakai, N Hamada, Y Watanabe - Agricultural and biological …, 1986 - academic.oup.com
The secondary alcohol oxidase from Pseudomonas sp. catalyzed the oxidation of various vinyl alcohol oligomers with the molecular weight of 220 to 1500 and of β-ketols such as 5-…
Number of citations: 126 academic.oup.com
CA Blanco, JM Hernando - Journal of solution chemistry, 1992 - Springer
It has been demonstrated that the logarithm of the stability constant of some monochelated chromium(III) compounds, with structurally similar 1,3-dicarbonylic species, is linearly related …
Number of citations: 4 link.springer.com
S Kitamura, T Yoshioka, K Nakagawa… - Separation and …, 2023 - Elsevier
In this study, organic chelating ligand (OCL) composite membranes (TiO 2 -ZrO 2 -OCL) were fabricated for application to organic solvent reverse osmosis (OSRO). Although it is difficult …
Number of citations: 2 www.sciencedirect.com

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